BENGH@ Methodological & Application

Check Availability & Pricing

Application Note: Quantification of Fexofenadine
Impurity F using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fexofenadine Impurity F

Cat. No.: B3111706

AN-HPLC-028
Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic
rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API),
controlling impurities is critical to ensure the safety and efficacy of the final drug product.
Fexofenadine Impurity F is a potential impurity that needs to be monitored and quantified.
This application note describes a sensitive and accurate reversed-phase high-performance
liquid chromatography (RP-HPLC) method for the quantification of Fexofenadine Impurity F in
bulk drug substances. The method has been developed and validated in accordance with the
International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Analytical Method

A robust HPLC method was established to ensure the separation and accurate quantification of
Fexofenadine Impurity F from the main component, Fexofenadine.

Chromatographic Conditions:
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Parameter Value

Hypersil BDS C18, 250 mm x 4.6 mm, 5 um[5]

Column
[61[7]
) Phosphate buffer (pH 2.7) : Methanol (60:40,
Mobile Phase
VIV)[5][6]
Flow Rate 1.5 mL/min[5][6]
Injection Volume 20 pL[8][9]
Column Temperature Ambient (25 °C)[5]
Detection Wavelength 215 nm[5]
Run Time Approximately 25 minutes[5][6]

Preparation of Solutions:

» Phosphate Buffer (pH 2.7): Dissolve 0.1 g of 1-octane sulfonic acid sodium salt monohydrate
in 1000 mL of water. Add 10 mL of triethylamine and adjust the pH to 2.7 with phosphoric
acid.[5][6]

e Diluent: Mobile phase.

» Standard Stock Solution of Fexofenadine Impurity F: Accurately weigh and dissolve an
appropriate amount of Fexofenadine Impurity F reference standard in the diluent to obtain
a concentration of 100 pg/mL.

o Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final
concentration of approximately 1.0 pg/mL.

o Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Fexofenadine
sample in the diluent in a 25 mL volumetric flask. Sonicate to dissolve and make up to
volume. This provides a sample concentration of 1000 pg/mL.

Experimental Workflow
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The following diagram outlines the overall workflow for the quantification of Fexofenadine

Impurity F.
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Caption: Workflow for the quantification of Fexofenadine Impurity F.

Protocols for Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines to
demonstrate its suitability for the intended purpose.[1][2][3][4]

1. System Suitability
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Protocol: Inject the standard solution five times into the HPLC system.

Acceptance Criteria:

o The relative standard deviation (RSD) of the peak area for Fexofenadine Impurity F
should be not more than 2.0%.

o The tailing factor for the Fexofenadine Impurity F peak should be not more than 2.0.[9]

o The theoretical plate count for the Fexofenadine Impurity F peak should be not less than
2000.

. Specificity

Protocol: Inject the blank (diluent), a standard solution of Fexofenadine, and a spiked sample
solution (Fexofenadine sample spiked with Impurity F) into the HPLC system.

Acceptance Criteria:

o No interfering peaks should be observed at the retention time of Fexofenadine Impurity F
in the blank chromatogram.

o The peak for Impurity F should be well resolved from the Fexofenadine peak.

. Linearity

Protocol: Prepare a series of at least five solutions of Fexofenadine Impurity F ranging from
the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.2 pg/mL to 1.5
png/mL). Inject each solution in triplicate.

Acceptance Criteria:

o The correlation coefficient (r2) should be not less than 0.999.

. Range

Protocol: The range is established based on the linearity, accuracy, and precision data.
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Acceptance Criteria:

o The method should be demonstrated to be linear, accurate, and precise over the specified
range.[1]

. Accuracy

Protocol: Prepare spiked samples by adding known amounts of Fexofenadine Impurity F to
the Fexofenadine sample at three concentration levels (e.g., 50%, 100%, and 150% of the
target concentration). Prepare each concentration in triplicate and analyze.

Acceptance Criteria:

o The percent recovery should be between 90.0% and 110.0%.
. Precision

Repeatability (Intra-day precision):

o Protocol: Analyze six replicate preparations of the spiked sample at 100% of the target
concentration on the same day.

o Acceptance Criteria: The RSD of the results should be not more than 5.0%.
Intermediate Precision (Inter-day precision):

o Protocol: Analyze six replicate preparations of the spiked sample at 100% of the target
concentration on a different day, by a different analyst, or using a different instrument.

o Acceptance Criteria: The RSD of the results should be not more than 5.0%.
. Limit of Detection (LOD) and Limit of Quantification (LOQ)

Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio. The LOD is
typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a signal-to-noise ratio of
10:1.[5][7]

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
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8. Robustness

e Protocol: Intentionally vary critical method parameters such as the flow rate (0.1 mL/min),
mobile phase composition (£2% organic), and pH of the buffer (0.2 units). Analyze the
system suitability solution under each varied condition.

o Acceptance Criteria: The system suitability parameters should remain within the acceptance

criteria for each varied condition.

Relationship Between Validation Parameters

The following diagram illustrates the relationship between the different validation parameters.

LOD Robustness
Specificity LOQ
Accuracy Precision Linearity

— p| Range |€—

Click to download full resolution via product page

Caption: Interdependence of analytical method validation parameters.

Summary of Quantitative Data

The following tables summarize the expected results from the method validation experiments.

Table 1: System Suitability
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Parameter Acceptance Criteria Observed Value
RSD of Peak Area (%) <2.0% <1.0%

Tailing Factor <20 ~1.2

Theoretical Plates > 2000 > 3000

Table 2: Linearity

Concentration Range (pg/mL) Correlation Coefficient (r?)

LOQ-1.5 =>0.999

Table 3: Accuracy (Recovery)

Spiked Level Mean Recovery (%) RSD (%)
50% 98.0 - 102.0 <2.0
100% 98.0-102.0 <2.0
150% 98.0 - 102.0 <2.0

Table 4: Precision

Precision Type RSD (%)
Repeatability <5.0%
Intermediate Precision <5.0%

Table 5: LOD and LOQ

Parameter Estimated Value (pg/mL)
LOD ~0.05
LOQ ~0.15
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Table 6: Robustness

Parameter Varied System Suitability

Flow Rate (0.1 mL/min) Passes

Mobile Phase Composition (£2%) Passes

pH of Buffer (£0.2) Passes
Conclusion

The described HPLC method is specific, linear, accurate, precise, and robust for the
guantification of Fexofenadine Impurity F in bulk drug substance. The validation results
demonstrate that this method is suitable for routine quality control analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Quantification of Fexofenadine
Impurity F using a Validated HPLC Method]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3111706#hplc-method-for-fexofenadine-impurity-f-
quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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